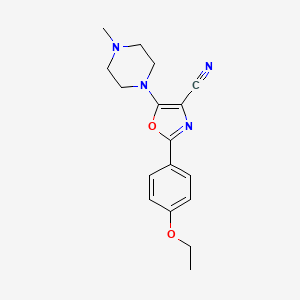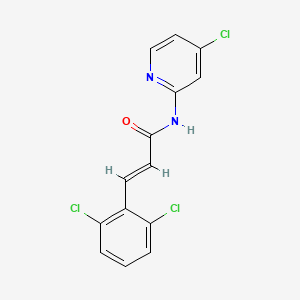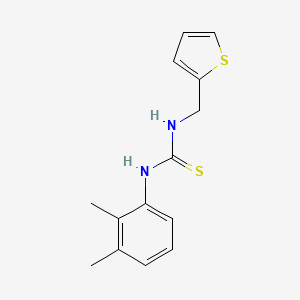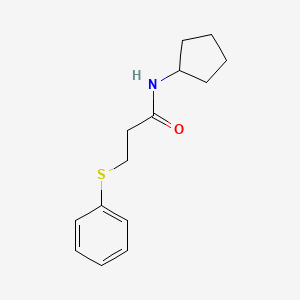![molecular formula C25H27ClN2O B5826379 17-{(E)-2-[(E)-1-(2-CHLOROPHENYL)METHYLIDENE]HYDRAZONO}-13-METHYL-7,8,9,11,12,13,14,15,16,17-DECAHYDRO-6H-CYCLOPENTA[A]PHENANTHREN-3-OL](/img/structure/B5826379.png)
17-{(E)-2-[(E)-1-(2-CHLOROPHENYL)METHYLIDENE]HYDRAZONO}-13-METHYL-7,8,9,11,12,13,14,15,16,17-DECAHYDRO-6H-CYCLOPENTA[A]PHENANTHREN-3-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “17-{(E)-2-[(E)-1-(2-CHLOROPHENYL)METHYLIDENE]HYDRAZONO}-13-METHYL-7,8,9,11,12,13,14,15,16,17-DECAHYDRO-6H-CYCLOPENTA[A]PHENANTHREN-3-OL” is a complex organic molecule. It features a cyclopenta[a]phenanthrene core, which is a common structural motif in many biologically active compounds, including steroids and certain alkaloids. The presence of a chlorophenyl group and a hydrazono moiety suggests potential biological activity, possibly as an enzyme inhibitor or receptor modulator.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, including the formation of the cyclopenta[a]phenanthrene core, introduction of the chlorophenyl group, and formation of the hydrazono linkage. Common synthetic routes might include:
Formation of the Cyclopenta[a]phenanthrene Core: This could be achieved through a series of cyclization reactions starting from simpler aromatic compounds.
Introduction of the Chlorophenyl Group: This step might involve electrophilic aromatic substitution reactions.
Formation of the Hydrazono Linkage: This could be accomplished through condensation reactions involving hydrazine derivatives and aldehydes or ketones.
Industrial Production Methods
Industrial production of such a compound would require optimization of each synthetic step to maximize yield and purity. This might involve the use of catalysts, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde.
Reduction: The hydrazono group can be reduced to a hydrazine.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate).
Reduction: Reagents like NaBH₄ (Sodium borohydride) or LiAlH₄ (Lithium aluminium hydride).
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of hydrazines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Potential as an enzyme inhibitor or receptor modulator.
Medicine: Possible therapeutic applications due to its structural similarity to biologically active steroids.
Industry: Use in the synthesis of specialty chemicals or pharmaceuticals.
Mechanism of Action
The compound likely exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The hydrazono group might form reversible covalent bonds with active site residues, while the chlorophenyl group could enhance binding affinity through hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
17-Hydroxy-13-methyl-7,8,9,11,12,13,14,15,16,17-decahydro-6H-cyclopenta[a]phenanthren-3-one: A steroid with a similar core structure.
2-Chlorobenzaldehyde: A simpler compound containing the chlorophenyl group.
Hydrazones: A class of compounds containing the hydrazono linkage.
Uniqueness
The unique combination of the cyclopenta[a]phenanthrene core, chlorophenyl group, and hydrazono linkage sets this compound apart from others, potentially offering unique biological activities and applications.
Properties
IUPAC Name |
(17E)-17-[(E)-(2-chlorophenyl)methylidenehydrazinylidene]-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27ClN2O/c1-25-13-12-20-19-9-7-18(29)14-16(19)6-8-21(20)22(25)10-11-24(25)28-27-15-17-4-2-3-5-23(17)26/h2-5,7,9,14-15,20-22,29H,6,8,10-13H2,1H3/b27-15+,28-24+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNVCJSGLQPABDN-KVMHMJQLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2=NN=CC4=CC=CC=C4Cl)CCC5=C3C=CC(=C5)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1\2CCC3C(C1CC/C2=N\N=C\C4=CC=CC=C4Cl)CCC5=C3C=CC(=C5)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[5-(4-CHLOROPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]-N-CYCLOPENTYLACETAMIDE](/img/structure/B5826315.png)

![2-[5-(4-fluorophenyl)-1H-pyrazol-3-yl]-5-methylphenol](/img/structure/B5826322.png)

![2,6-dimethoxy-N-{4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B5826341.png)

![N'-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-5-methyl-4-phenyl-3-thiophenecarbohydrazide](/img/structure/B5826360.png)
![N-(4-Fluorobenzyl)-1-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5826364.png)
![DIMETHYL 2-{[2-(4-FLUOROPHENYL)ACETYL]AMINO}TEREPHTHALATE](/img/structure/B5826373.png)
![1-[(2E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]piperidine-4-carboxamide](/img/structure/B5826396.png)
![2-(4-chlorophenyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-N-prop-2-enylacetamide](/img/structure/B5826399.png)

